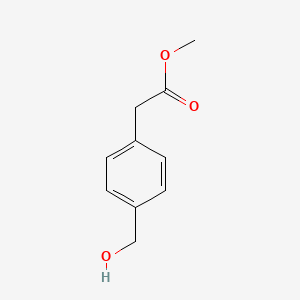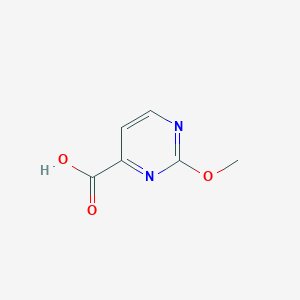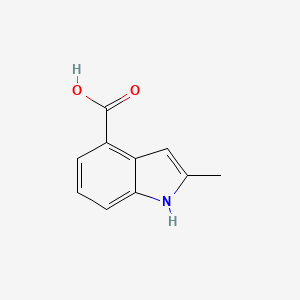
2-Methyl-1H-indole-4-carboxylic acid
Übersicht
Beschreibung
2-Methyl-1H-indole-4-carboxylic acid is a chemical compound that belongs to the indole family. It is a white crystalline powder that is used in various scientific research applications. This compound is known for its unique properties, which make it an important tool in the field of biochemistry and pharmacology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Applications
2-Methyl-1H-indole-4-carboxylic acid is involved in various synthesis processes for pharmaceutically active agents. A practical synthesis method using Pd-loaded Al-MCM-41 mesoporous catalyst has been developed for indole-2-carboxylic acid, highlighting its importance in medicinal compound study and production (Jiang et al., 2017).
Characterization and Biological Activity
The characterization and biological activity of indole-2-carboxylic acid derivatives have been extensively studied. These derivatives exhibit significant antibacterial and moderate antifungal activities, underlining their potential therapeutic applications (Raju et al., 2015).
Anticholinergic Activity Studies
Research has been conducted on indol-2-carboxylic acid esters containing N-phenylpiperazine moiety to determine their anticholinergic activity. This study contributes to understanding the biological effects of such compounds (Padrtová et al., 2020).
Spectroscopic and Computational Studies
Spectroscopic and computational studies on methyl 5-methoxy-1H-indole-2-carboxylate, a derivative of indole-2-carboxylic acid, provide insights into its electronic nature, reactivity, and potential as a precursor to biologically active molecules (Almutairi et al., 2017).
Novel Derivative Synthesis
The synthesis of novel indole derivatives, such as indole-benzimidazole, using indole carboxylic acids highlights the versatility of these compounds in creating new chemical entities with potential biological activities (Wang et al., 2016).
Fluorescence and Photophysical Studies
Fluorescence studies on new 3-arylindole-2-carboxylates synthesized using β,β-diaryldehydroamino acids as building blocks reveal their potential as fluorescent probes, demonstrating the diverse applications of indole carboxylic acid derivatives in scientific research (Queiroz et al., 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-methyl-1H-indole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-5-8-7(10(12)13)3-2-4-9(8)11-6/h2-5,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBJHNKCWFUFKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40484002 | |
| Record name | 2-Methyl-1H-indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40484002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1H-indole-4-carboxylic acid | |
CAS RN |
34058-50-9 | |
| Record name | 2-Methyl-1H-indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40484002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

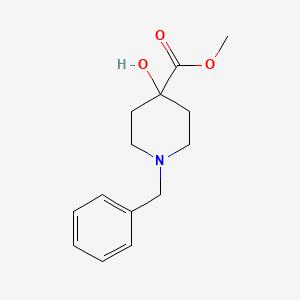
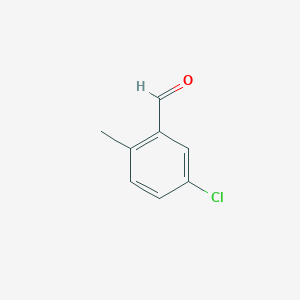
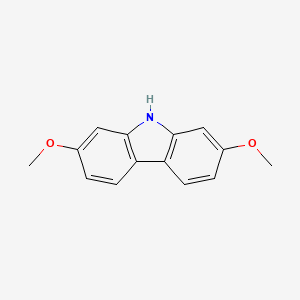
![1,4-Dioxaspiro[4.5]decan-6-one](/img/structure/B1590301.png)
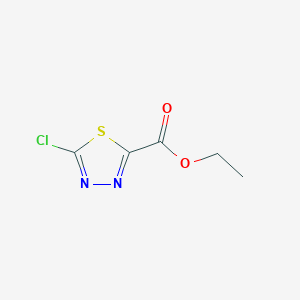
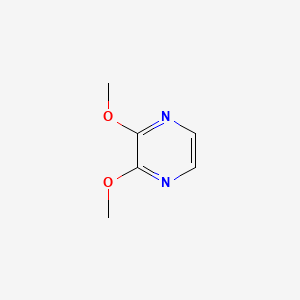
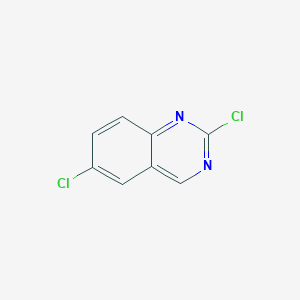

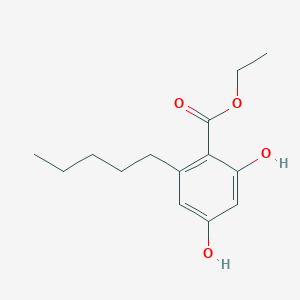
![4-Chlorobenzo[d]thiazol-5-amine](/img/structure/B1590310.png)

